REACTION_SMILES
|
[CH3:1][N:2]([CH2:3][c:4]1[cH:5][cH:6][c:7]([N+:10](=[O:11])[O-:12])[cH:8][cH:9]1)[CH2:13][CH:14]([O:15][CH3:16])[O:17][CH3:18].[Na+:28].[OH-:27].[OH2:29].[OH:19][S:20]([C:21]([F:22])([F:23])[F:24])(=[O:25])=[O:26]>>[CH3:1][N:2]1[CH2:3][c:4]2[c:5]([cH:6][c:7]([N+:10](=[O:11])[O-:12])[cH:8][cH:9]2)[CH:14]([O:15][CH3:16])[CH2:13]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COC(CN(C)Cc1ccc([N+](=O)[O-])cc1)OC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=S(=O)(O)C(F)(F)F
|
Name
|
|
Type
|
product
|
Smiles
|
COC1CN(C)Cc2ccc([N+](=O)[O-])cc21
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |